Abt-770

Descripción

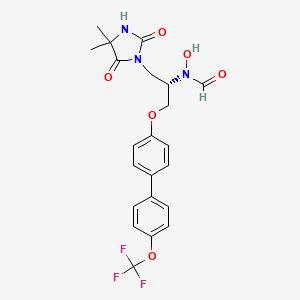

Structure

3D Structure

Propiedades

Número CAS |

220614-50-6 |

|---|---|

Fórmula molecular |

C22H22F3N3O6 |

Peso molecular |

481.4 g/mol |

Nombre IUPAC |

N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide |

InChI |

InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1 |

Clave InChI |

IIHFBHZWJNGWRC-INIZCTEOSA-N |

SMILES isomérico |

CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |

SMILES canónico |

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT-770; ABT 770; ABT770; UNII-I8NWP25THF; |

Origen del producto |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of ABT-770 (Cethromycin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-770, also known as cethromycin, is a potent, broad-spectrum ketolide antibiotic. As a semi-synthetic derivative of erythromycin A, this compound was specifically designed to overcome emerging resistance to macrolide antibiotics. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of this compound stems from its potent inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the bacterial 50S ribosomal subunit.[1]

Interaction with the 50S Ribosomal Subunit

This compound binds to the 50S ribosomal subunit in close proximity to the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[1][2] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting protein elongation. The defining characteristic of ketolides like this compound is the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group.[1] This structural modification allows for a more robust interaction with the ribosome and is crucial for its activity against certain resistant strains.

Key features of this compound's ribosomal interaction include:

-

Higher Binding Affinity: this compound exhibits a significantly higher affinity for bacterial ribosomes compared to older macrolides like erythromycin.[1][3] This tighter binding contributes to its enhanced potency and prolonged post-antibiotic effect.[4]

-

Dual-Site Interaction: While the primary binding site is within domain V of the 23S rRNA, similar to macrolides, some ketolides possess an additional interaction site in domain II of the 23S rRNA via their C11-C12 carbamate side chain.[5] This dual binding is thought to further enhance the stability of the drug-ribosome complex.

-

Activity Against Macrolide-Resistant Strains: this compound demonstrates efficacy against bacteria that have developed resistance to macrolides through two main mechanisms:

-

Target Site Modification (MLSB Resistance): This resistance is often mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides. While this compound's binding to these methylated ribosomes is reduced, it is still able to bind with sufficient affinity to inhibit protein synthesis.[3][6]

-

Efflux Pumps: The mef (macrolide efflux) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. This compound has been shown to accumulate in strains possessing these efflux pumps, suggesting it is a poor substrate for these transporters.[3][6]

-

Inhibition of 50S Ribosomal Subunit Formation

In addition to its direct effect on translation, this compound has been shown to be a potent inhibitor of the formation of the 50S ribosomal subunit in growing bacterial cells.[7] This dual mechanism of action, targeting both the function and the assembly of the ribosome, contributes to its potent bactericidal activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Ribosome Binding Affinity

| Antibiotic | Organism | Ribosome Type | Dissociation Constant (Kd) | Reference |

| This compound | S. pneumoniae | Wild-Type | ~20-fold tighter than Erythromycin | [4] |

| Erythromycin | S. pneumoniae | Wild-Type | - | [4] |

| This compound | H. influenzae | Wild-Type | >20-fold tighter than Erythromycin | [4] |

| Erythromycin | H. influenzae | Wild-Type | - | [4] |

Table 2: Inhibition of Protein Synthesis and Ribosome Assembly

| Compound | Organism | Assay | IC50 | Reference |

| This compound | S. pneumoniae | Protein Synthesis in whole cells | 2.5 ng/mL | [7] |

| This compound | S. pneumoniae | 50S Ribosomal Subunit Formation | 5 ng/mL | [7] |

Table 3: In Vitro Antibacterial Activity (MIC90)

| Organism | Resistance Phenotype | This compound (µg/mL) | Erythromycin (µg/mL) | Reference |

| Streptococcus pneumoniae | Macrolide-Susceptible | ≤0.015 | 0.03 | [8] |

| Streptococcus pneumoniae | ermB (MLSB) | 0.03 | >128 | [8] |

| Streptococcus pneumoniae | mefE (Efflux) | 0.06 | 16 | [8] |

| Haemophilus influenzae | - | 2 | 4 | [8] |

| Staphylococcus aureus | Macrolide-Susceptible | 0.03 | 0.25 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound (unlabeled this compound) to displace a radiolabeled ligand (e.g., [14C]-erythromycin) from its binding site on the ribosome.

Materials:

-

Isolated 70S ribosomes from the target organism (e.g., S. pneumoniae or H. influenzae)

-

Radiolabeled [14C]-erythromycin

-

Unlabeled this compound and erythromycin (for competition)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

A reaction mixture containing isolated ribosomes, [14C]-erythromycin, and varying concentrations of unlabeled this compound or erythromycin in binding buffer is prepared.

-

The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

The reaction mixture is then rapidly filtered through glass fiber filters under vacuum. The filters trap the ribosomes and any bound radiolabeled ligand, while unbound ligand passes through.

-

The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the unlabeled competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay assesses the ability of a compound to inhibit protein synthesis from a DNA template.

Materials:

-

Commercially available E. coli S30 extract system for IVTT

-

Plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity)

-

This compound and control antibiotics

-

Appropriate buffers and energy sources (ATP, GTP)

Procedure:

-

The IVTT reaction is set up by combining the S30 extract, DNA template, amino acid mixture, and energy sources.

-

This compound or control antibiotics at various concentrations are added to the reaction mixtures.

-

The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours).

-

The amount of newly synthesized protein is quantified. This can be done by:

-

Measuring the activity of the reporter enzyme (e.g., luciferase assay).

-

Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

-

The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains to be tested

-

Mueller-Hinton broth or agar (or other appropriate growth medium for the specific organism)

-

This compound and control antibiotics

-

Microtiter plates or agar plates

Procedure (Broth Microdilution Method):

-

A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound in which there is no visible growth of the bacterium.

Visualizations

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits bacterial growth by binding to the 50S ribosome and blocking protein synthesis.

Experimental Workflow for Ribosome Binding Assay

Caption: Workflow for determining ribosome binding affinity of this compound via competitive displacement.

Conclusion

This compound's mechanism of action is characterized by its high-affinity binding to the bacterial 50S ribosomal subunit, leading to the potent inhibition of protein synthesis and 50S subunit formation. Its unique structural features enable it to overcome common macrolide resistance mechanisms, making it an effective agent against a broad spectrum of respiratory pathogens. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antibacterial agents.

References

- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Macrolides and ketolides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the Novel Ketolide ABT-773: Transport, Binding to Ribosomes, and Inhibition of Protein Synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome affinity and the prolonged molecular postantibiotic effect of cethromycin (ABT-773) in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of the novel ketolide ABT-773: transport, binding to ribosomes, and inhibition of protein synthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ketolide antibiotic ABT-773 is a specific inhibitor of translation and 50S ribosomal subunit formation in Streptococcus pneumoniae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacies of ABT-773, a new ketolide, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Abt-770: A Selective Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Abt-770 was a preclinical candidate whose development was discontinued due to toxicity concerns. As a result, publicly available data on this compound is limited. This guide compiles the available information and, where specific data for this compound is unavailable, may reference data from other matrix metalloproteinase inhibitors for illustrative purposes, with clear notation.

Introduction

This compound is a potent, selective, and orally bioavailable matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories. It emerged from a drug discovery program focused on identifying novel treatments for cancer by targeting the enzymatic activity of MMPs, which are critically involved in tumor growth, invasion, and metastasis. This compound belongs to a class of N-formylhydroxylamine (retrohydroxamate) biaryl ethers. While showing promise in preclinical development, its progression was ultimately halted due to toxicity issues, leading to the development of successor compounds such as ABT-518.

Chemical Structure and Properties

This compound is chemically identified as N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide | - |

| Molecular Formula | C₂₂H₂₂F₃N₃O₆ | - |

| Molecular Weight | 481.42 g/mol | - |

| SMILES | CC1(C)C(=O)N(C(=O)N1)C--INVALID-LINK--COc2ccc(cc2)Oc3ccc(cc3)OC(F)(F)F | - |

| Melting Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion, metastasis, and angiogenesis.

The proposed mechanism of action for this compound involves the chelation of the catalytic zinc ion in the active site of MMPs by its hydroxamate group. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins. By inhibiting MMPs, this compound was designed to impede the breakdown of the tissue barriers, thereby limiting cancer cell invasion and the formation of new blood vessels that supply the tumor.

Preclinical Data

Due to the discontinuation of its development, specific preclinical efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not widely published. The following tables are structured to present such data, but are largely populated with placeholders or illustrative data from other broad-spectrum MMP inhibitors of the same era to provide context for the expected profile of such a compound.

Table 2: In Vitro Efficacy of MMP Inhibitors

| Target MMP | IC₅₀ (nM) | Ki (nM) | Assay Type | Source (Illustrative) |

| MMP-1 (Collagenase-1) | Data not available | Data not available | Fluorogenic Substrate | - |

| MMP-2 (Gelatinase-A) | Data not available | Data not available | Fluorogenic Substrate | - |

| MMP-9 (Gelatinase-B) | Data not available | Data not available | Fluorogenic Substrate | - |

| MMP-13 (Collagenase-3) | Data not available | Data not available | Fluorogenic Substrate | - |

| MMP-14 (MT1-MMP) | Data not available | Data not available | Fluorogenic Substrate | - |

Table 3: In Vivo Efficacy of MMP Inhibitors in Xenograft Models

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Increase (%) | Source (Illustrative) |

| Pancreatic Cancer (AsPC-1) | Data not available | Data not available | Data not available | - |

| Lung Cancer (A549) | Data not available | Data not available | Data not available | - |

| Breast Cancer (MDA-MB-231) | Data not available | Data not available | Data not available | - |

Table 4: Preclinical Pharmacokinetic Profile of Oral MMP Inhibitors

| Parameter | Value | Species | Source (Illustrative) |

| Bioavailability (%) | Data not available | Rat | - |

| Tₘₐₓ (h) | Data not available | Rat | - |

| Cₘₐₓ (ng/mL) | Data not available | Rat | - |

| AUC (ng·h/mL) | Data not available | Rat | - |

| Half-life (t₁/₂) (h) | Data not available | Rat | - |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating MMP inhibitors, the following sections outline the likely experimental designs that would have been employed.

In Vitro MMP Inhibition Assay

A common method to determine the inhibitory potency of a compound like this compound is a fluorogenic substrate assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the presence of an active MMP, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus reducing the fluorescence signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant human MMP enzyme to a working concentration in assay buffer.

-

Dilute the fluorogenic MMP substrate in assay buffer.

-

-

Assay Procedure:

-

Add serial dilutions of this compound to the wells of a 96-well microplate.

-

Add the diluted MMP enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model in immunocompromised mice would likely have been used.

Principle: Human cancer cells are implanted into mice that lack a functional immune system to prevent rejection. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and overall survival is monitored.

Protocol Outline:

-

Cell Culture and Implantation:

-

Culture a human cancer cell line (e.g., a line known to express high levels of MMPs).

-

Implant a defined number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., orally via gavage) to the treatment group at various doses and schedules.

-

Administer a vehicle control to the control group.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (or upon reaching a defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups.

-

Calculate the percentage of tumor growth inhibition.

-

Analyze survival data if the study includes a survival endpoint.

-

Conclusion

This compound represents a significant step in the development of selective, non-peptidic MMP inhibitors for cancer therapy. Although its clinical development was not pursued due to toxicity, the learnings from its discovery and preclinical evaluation have informed the design of subsequent generations of MMP inhibitors. This technical guide provides a summary of the available information on this compound, offering a valuable resource for researchers in the field of oncology and drug development.

Abt-770: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of Abt-770, a potent and selective inhibitor of matrix metalloproteinases (MMPs). This document outlines the core principles of this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Introduction to this compound

This compound is a synthetic, non-peptidic inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Due to their critical role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including cancer cell invasion and metastasis. This compound was developed as a potential therapeutic agent to target these processes.

Target Identification and Mechanism of Action

The primary molecular targets of this compound have been identified as members of the matrix metalloproteinase family, with a notable selectivity for gelatinases, specifically MMP-2 and MMP-9.[2][3][4] The mechanism of action for this compound, like other hydroxamate-based MMP inhibitors, involves the chelation of the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme.[1] This interaction blocks the enzymatic activity, preventing the degradation of ECM proteins.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | IC50 (nM) |

| MMP-1 | 4600 |

| MMP-2 | 3.7 - 4 |

| MMP-9 | 120 |

Data compiled from multiple sources.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's mechanism and its validation, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of this compound Inhibition.

Caption: Target Validation Workflow for this compound.

Experimental Protocols for Target Validation

The validation of this compound's inhibitory effect on MMPs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Enzymatic Activity Assay (Fluorogenic Substrate)

This assay directly measures the enzymatic activity of MMPs and the inhibitory effect of this compound.

Materials:

-

Recombinant human MMP-2 and MMP-9

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant MMP enzyme to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every 5 minutes for 1-2 hours at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Cell or tissue lysates, or conditioned media

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Prepare protein samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow protein renaturation.

-

Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another basement membrane extract

-

Cancer cell line known to express MMP-2/MMP-9

-

Serum-free and serum-containing cell culture media

-

This compound

-

Calcein-AM or other cell staining dye

Protocol:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of stained cells in several fields of view under a microscope.

-

Quantify the inhibition of invasion by comparing the number of invading cells in the this compound treated groups to the vehicle control.

In Vivo Tumor Xenograft Model

Animal models are crucial for validating the anti-tumor efficacy of this compound in a physiological context.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the this compound treated and vehicle control groups to determine efficacy.

Conclusion

This compound has been identified and validated as a potent and selective inhibitor of MMP-2 and MMP-9. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MMP inhibitors. While this compound has shown promise in preclinical studies, further research is necessary to address potential toxicities, such as drug-induced phospholipidosis, before its therapeutic potential can be fully realized.[1][4][5]

References

Abt-770: A Comprehensive Technical Guide to In Vitro Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity and potency of Abt-770, a ketolide antibiotic. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including key respiratory tract infection agents and multi-drug resistant strains. Its efficacy is summarized below through Minimum Inhibitory Concentration (MIC) data.

Gram-Positive Aerobes

This compound exhibits robust activity against various Gram-positive aerobes, including macrolide-resistant strains of Streptococcus pneumoniae.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | 0.015 | ≤0.004 - 0.015 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.015 | 0.03 | 0.008 - 0.06 |

| Streptococcus pneumoniae (erythromycin-resistant, ermB) | 0.008 | 1.0 | 0.008 - 1.0[1] |

| Streptococcus pyogenes | 0.008 | 0.008 | ≤0.004 - 0.015 |

| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.06 | 0.03 - 0.06 |

| Staphylococcus aureus (methicillin-resistant) | ≤0.06 | >4 | 0.03 - >4 |

Gram-Negative Aerobes

The activity of this compound against Gram-negative aerobes is more variable.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | 2.0 | 4.0 | 0.5 - 8.0[2] |

| Moraxella catarrhalis | 0.06 | 0.12 | 0.03 - 0.25 |

Atypical Bacteria

This compound is highly potent against atypical bacteria, which are common causes of respiratory infections.

| Organism | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | ≤0.001[3] |

| Chlamydia pneumoniae | 0.015[4] |

| Legionella pneumophila | 1.0 - 2.0[4] |

Experimental Protocols

The in vitro activity of this compound has been predominantly evaluated using standardized methods from the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

- Bacterial colonies are isolated from an 18-24 hour agar plate.

- A suspension of the colonies is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).

- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Drug Dilution:

- This compound is serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension.

- The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

- The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

- A bacterial suspension is prepared to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth.

- This compound is added at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).

2. Sampling and Plating:

- Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

- Serial dilutions of the aliquots are made, and a specific volume is plated onto an appropriate agar medium.

3. Incubation and Colony Counting:

- The agar plates are incubated at 35-37°C for 18-24 hours.

- The number of viable colonies (CFU/mL) is determined for each time point.

4. Analysis:

- The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other ketolides, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain.

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination by broth microdilution.

References

Abt-770: A Technical Chronicle of a Potent Matrix Metalloproteinase Inhibitor

For the attention of researchers, scientists, and drug development professionals, this in-depth guide details the discovery and development history of Abt-770, a potent and selective matrix metalloproteinase (MMP) inhibitor. Developed by Abbott Laboratories, this compound emerged from a rigorous drug discovery program aimed at identifying novel cancer therapeutics. This document outlines its chemical synthesis, mechanism of action, preclinical efficacy, and the ultimate reasons for its discontinuation, providing valuable insights into the challenges of MMP inhibitor development.

Discovery and Design Rationale

This compound was the culmination of an extensive effort at Abbott Laboratories to develop orally bioavailable and selective MMP inhibitors for oncology. The program evolved from early succinate-based inhibitors to a novel class of biaryl hydroxamates, leveraging in-house technologies such as Structure-Activity Relationship (SAR) by NMR.[1] However, the metabolic instability of these hydroxamates prompted the exploration of N-formylhydroxylamines (retrohydroxamates). This led to the discovery of a series of biaryl ether retrohydroxamates, the chemical class to which this compound belongs.[1]

The design strategy focused on achieving selectivity for gelatinases (MMP-2 and MMP-9), which are strongly implicated in tumor invasion and angiogenesis, while sparing collagenase (MMP-1) to avoid potential musculoskeletal side effects associated with broad-spectrum MMP inhibition.

Mechanism of Action: Targeting Tumor Progression

This compound functions as a potent inhibitor of matrix metalloproteinases, specifically targeting MMP-2 and MMP-9. MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. In the context of cancer, elevated MMP activity facilitates tumor growth, invasion, and metastasis by breaking down the basement membrane, enabling cancer cells to migrate and establish secondary tumors.

By binding to the active site of MMP-2 and MMP-9, this compound blocks their enzymatic activity, thereby preventing the degradation of the ECM. This inhibition is crucial in halting the progression of cancer.

Below is a diagram illustrating the signaling pathway of MMP inhibition.

Caption: Mechanism of action of this compound in inhibiting MMP-mediated processes.

Quantitative Efficacy and Selectivity

This compound demonstrated potent and selective inhibition of key MMPs implicated in cancer progression. The following table summarizes its in vitro inhibitory activity.

| Enzyme | IC50 (nM) |

| MMP-1 (Collagenase) | 4600 |

| MMP-2 (Gelatinase A) | 3.7 |

| MMP-9 (Gelatinase B) | 120 |

Data sourced from a review of Abbott Laboratories' MMP inhibitor program.

This significant selectivity for MMP-2 and MMP-9 over MMP-1 was a key design achievement, aimed at minimizing the risk of musculoskeletal side effects observed with earlier, less selective MMP inhibitors.

Experimental Protocols

General Synthesis of Biaryl Ether Retrohydroxamates

The synthesis of the biaryl ether retrohydroxamate class of compounds, including this compound, followed a convergent route. A key step involved the coupling of a substituted phenol with an appropriate aryl partner to form the biaryl ether core. The retrohydroxamate moiety was then introduced to complete the molecule. While the specific, step-by-step protocol for this compound is not publicly available, the general synthetic strategy is outlined below.

Caption: General synthetic workflow for biaryl ether retrohydroxamates.

In Vitro MMP Inhibition Assay

The inhibitory potency of this compound against various MMPs was determined using a fluorogenic substrate assay. This method measures the cleavage of a specific substrate by the MMP enzyme, resulting in a fluorescent signal. The assay was performed with and without the inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).

Protocol Outline:

-

Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-9) were activated according to standard procedures.

-

This compound was serially diluted to various concentrations.

-

The enzyme, inhibitor, and a fluorogenic substrate were incubated together in an appropriate buffer system.

-

The fluorescence intensity was measured over time using a microplate reader.

-

IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Preclinical Development and Discontinuation

This compound demonstrated significant anticancer activity in animal models. However, during preclinical development, toxicity issues arose that ultimately led to its discontinuation.

Metabolic Instability and Phospholipidosis

The primary reason for halting the development of this compound was its metabolic instability. The compound was found to be easily metabolized to an amine metabolite. This cationic metabolite was shown to induce phospholipidosis, a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids. This toxicity was a significant safety concern, preventing its advancement into clinical trials.

The following diagram illustrates the logical relationship leading to the discontinuation of this compound.

Caption: The metabolic fate of this compound leading to its discontinuation.

The Legacy of this compound: Paving the Way for Successors

Despite its own developmental failure, the knowledge gained from the this compound program was instrumental in the design of a next-generation MMP inhibitor, ABT-518. To address the metabolic instability and resulting toxicity, the chemical structure of this compound was modified. The biaryl ether linkage was replaced with a more stable phenoxyphenyl sulfone group. This structural change led to the development of ABT-518, a potent and selective MMP inhibitor with an improved safety profile that did advance to Phase I clinical trials in cancer patients.[1]

Conclusion

The story of this compound provides a compelling case study in the complexities of drug discovery and development. While demonstrating high potency and selectivity for its intended targets, unforeseen metabolic liabilities leading to toxicity ultimately prevented its clinical application. However, the rigorous scientific investigation into its shortcomings directly informed the successful design of a follow-up compound, highlighting the iterative and knowledge-building nature of pharmaceutical research. The data and lessons learned from the this compound program remain a valuable resource for scientists working on the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Signaling Pathway Modulation of Abt-770

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Abt-770" has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides a detailed overview of the core signaling pathways modulated by these molecules, with a primary focus on NBI-1070770, a negative allosteric modulator of the NMDA receptor, and a summary of this compound, a matrix metalloproteinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these compounds.

Part 1: NBI-1070770 (formerly known as '770) - Modulation of the NMDA Receptor Signaling Pathway

NBI-1070770 is a novel, selective, and orally active negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It was under development by Neurocrine Biosciences for the treatment of major depressive disorder (MDD).[1][2][6][7]

Core Mechanism of Action

NBI-1070770 exerts its effects by selectively targeting the NR2B subunit of the NMDA receptor.[1][2][3][4][5][6] As a negative allosteric modulator, it does not directly compete with the agonist binding sites (for glutamate and glycine) but instead binds to a different site on the receptor complex. This binding event induces a conformational change that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the overall activity of the receptor. This targeted modulation of the NMDA receptor is a departure from traditional antidepressants that primarily target monoamine systems.[3][8]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, including depression. The signaling cascade initiated by NMDA receptor activation is complex and involves multiple downstream effectors.

Key components of the NMDA receptor signaling pathway include:

-

Upstream Activators: The primary agonists for the NMDA receptor are the neurotransmitters glutamate and glycine (or D-serine). For the channel to open, both glutamate and a co-agonist must bind to their respective sites on the receptor.

-

Ion Influx: Upon activation, the NMDA receptor channel opens, allowing for the influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ acts as a critical second messenger.

-

Downstream Effectors: The rise in intracellular Ca²⁺ concentration triggers a cascade of signaling events, including the activation of various kinases and phosphatases such as:

-

Calmodulin-dependent protein kinase II (CaMKII): A key protein in learning and memory.

-

Protein Kinase C (PKC): Involved in a wide range of cellular processes.

-

Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway: Regulates gene expression and cell survival.

-

Neuronal nitric oxide synthase (nNOS): Produces nitric oxide, a retrograde messenger.

-

-

Gene Expression: Ultimately, these signaling pathways can lead to changes in gene expression through the activation of transcription factors like CREB (cAMP response element-binding protein), which influences the synthesis of proteins involved in synaptic structure and function, such as brain-derived neurotrophic factor (BDNF).

Modulation by NBI-1070770

By acting as a negative allosteric modulator of the NR2B subunit, NBI-1070770 is designed to dampen the excessive glutamatergic neurotransmission hypothesized to be involved in the pathophysiology of depression. This leads to a reduction in Ca²⁺ influx and subsequent downstream signaling, potentially restoring synaptic homeostasis. The selectivity for the NR2B subunit is intended to provide a more targeted therapeutic effect with a potentially better safety profile compared to non-selective NMDA receptor antagonists.[1][2][4][5]

Clinical Development and Data

NBI-1070770 progressed to a Phase II clinical trial to evaluate its efficacy and safety in adults with major depressive disorder.[1][2][6][7] However, Neurocrine Biosciences announced that the trial did not meet its primary endpoint, as the compound was unable to significantly improve depression severity compared to placebo.[3][9]

Table 1: Summary of NBI-1070770 Clinical Trial

| Parameter | Description |

| Drug Name | NBI-1070770 |

| Mechanism of Action | Negative Allosteric Modulator of NMDA NR2B receptor |

| Indication | Major Depressive Disorder (MDD) |

| Phase of Development | Phase II |

| Primary Endpoint | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score |

| Outcome | Did not meet primary endpoint |

Experimental Protocols

General Protocol for Assessing NMDA Receptor Modulation (Illustrative)

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NMDA receptor subunits (e.g., GluN1, GluN2B).

-

Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and currents are evoked by the application of glutamate and glycine.

-

Compound Application: NBI-1070770 is applied at varying concentrations to determine its effect on the agonist-evoked currents.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value, representing the concentration of NBI-1070770 that inhibits 50% of the maximal NMDA receptor response.

DOT Diagram: NBI-1070770 Modulation of NMDA Receptor Signaling

Caption: NBI-1070770 pathway modulation.

Part 2: this compound - Inhibition of Matrix Metalloproteinases (MMPs)

This compound is identified as a selective and orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[10] MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation and remodeling of the extracellular matrix (ECM).[11][12][13][14]

Core Mechanism of Action

MMP inhibitors like this compound function by blocking the catalytic activity of these enzymes.[10] This inhibition prevents the breakdown of ECM components such as collagen, elastin, and proteoglycans.[12][13] The dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis, angiogenesis, and inflammation.[11][12][15] Specifically, this compound has been noted as an inhibitor of MMP-2.[10][16]

MMP-related Signaling Pathways

MMPs can influence cellular signaling in several ways:

-

Release of Growth Factors: By degrading the ECM, MMPs can release sequestered growth factors (e.g., TGF-β, FGF), making them available to bind to their receptors and activate downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.[12][17]

-

Cleavage of Cell Surface Receptors: MMPs can cleave and either activate or inactivate cell surface receptors, directly modulating signaling cascades.

-

Regulation of Cell Adhesion: The breakdown of the ECM by MMPs alters cell-matrix interactions, which can impact integrin signaling and influence cell migration, proliferation, and survival.[13]

By inhibiting MMPs, this compound can indirectly modulate these signaling pathways, thereby potentially reducing tumor invasion, metastasis, and angiogenesis.

Table 2: General Properties of this compound (as an MMP Inhibitor)

| Property | Description |

| Drug Name | This compound |

| Target Class | Matrix Metalloproteinase (MMP) Inhibitor |

| Specific Target (reported) | MMP-2 |

| Potential Therapeutic Area | Oncology, Inflammatory Diseases |

| Mode of Action | Inhibition of ECM degradation, modulation of cell signaling |

DOT Diagram: General Workflow for Screening MMP Inhibitors

Caption: Workflow for MMP inhibitor screening.

The term "this compound" encompasses at least two distinct therapeutic candidates targeting different signaling pathways. NBI-1070770 offered a targeted approach to modulating the NMDA receptor pathway for the treatment of major depressive disorder, and while it did not succeed in its Phase II trial, the study of its mechanism provides valuable insights for future drug development in this area. This compound, as a matrix metalloproteinase inhibitor, represents a class of molecules with broad therapeutic potential in diseases characterized by excessive tissue remodeling and aberrant cell signaling. This guide has provided a technical overview of their respective mechanisms and the signaling pathways they modulate to aid in the ongoing research and development efforts within the scientific community.

References

- 1. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 2. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder [prnewswire.com]

- 3. Neurocrine's NBI-1070770 Fails to Meet Primary Endpoint in Phase II Major Depressive Disorder Trial [trial.medpath.com]

- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. NBI-1070770 by Neurocrine Biosciences for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]

- 7. Neurocrine Begins Phase 2 Trial for MDD Drug NBI-1070770 [synapse.patsnap.com]

- 8. NBI-1070770 for Depression · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. This compound | MMP2抑制剂 | MCE [medchemexpress.cn]

- 11. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 12. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resveratrol Suppresses Matrix Metalloproteinase-2 Activation Induced by Lipopolysaccharide in Mouse Osteoblasts via Interactions with AMP-Activated Protein Kinase and Suppressor of Cytokine Signaling 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"Abt-770" pharmacokinetics and pharmacodynamics

An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".

Introduction

Initial searches for "this compound" did not yield a specific compound with that designation. However, the query likely refers to a ketolide antibiotic, possibly ABT-773 , a precursor or related compound to solithromycin (CEM-101) . Solithromycin is a novel fluoroketolide antibiotic that has undergone significant clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and pharmacodynamic profile of solithromycin.

Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3] This document provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its antimicrobial activity and the pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies involving healthy adult subjects. These studies have characterized its absorption, distribution, metabolism, and excretion profile following single and multiple oral doses.

Absorption

Following oral administration, solithromycin is absorbed with a median time to peak plasma concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not significantly affected by food. Studies have shown that the bioavailability of a single 400 mg oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]

Distribution

Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are important sites of infection in CABP.

Metabolism

Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its own metabolism.[3][5]

Excretion

The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of solithromycin from single and multiple-dose studies in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted State)

| Dose (mg) | Cmax (μg/mL) | AUC0–∞ (μg·h/mL) | Tmax (h) | t1/2 (h) |

| 50 | 0.04 | 0.3 | 1.5 | 3.6 |

| 100 | 0.09 | 0.8 | 2.0 | 4.4 |

| 200 | 0.24 | 2.5 | 3.0 | 5.4 |

| 400 | 0.61 | 6.8 | 3.5 | 5.4 |

| 800 | 1.0 | 16.2 | 4.0 | 6.4 |

| 1200 | 1.3 | 24.1 | 4.0 | 7.9 |

| 1600 | 1.5 | 30.2 | 6.0 | 9.0 |

Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose study.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)

| Dose (mg) | Cmax,ss (μg/mL) | AUCτ (μg·h/mL) | Tmax (h) | Accumulation Ratio (AUC) |

| 200 | 0.25 | 2.3 | 3.0 | 1.4 |

| 300 | 0.51 | 5.3 | 3.0 | 1.8 |

| 400 | 0.77 | 8.5 | 3.0 | 2.0 |

| 600 | 1.50 | 18.4 | 3.0 | 2.2 |

Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily dosing for 7 days.[1]

Pharmacodynamics

The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the organism and drug concentration.

In Vitro Activity

Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against common respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][6]

Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | 0.015 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |

| Streptococcus pneumoniae (macrolide-resistant) | 0.12 | 0.5 |

| Haemophilus influenzae | 1 | 2 |

| Moraxella catarrhalis | 0.06 | 0.12 |

| Mycoplasma pneumoniae | ≤0.004 | ≤0.004 |

| Legionella pneumophila | 0.03 | 0.06 |

| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 |

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) is the PK/PD index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy.[7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8, respectively.[7][8]

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of solithromycin in healthy adult subjects.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]

-

Participants: Healthy adult male and female subjects.

-

Dosing:

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of solithromycin were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Food Effect Study

Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of solithromycin.

Methodology:

-

Study Design: An open-label, randomized, two-period crossover study.

-

Participants: Healthy adult subjects.

-

Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]

-

Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.

Visualizations

References

- 1. Pharmacokinetics of Solithromycin (CEM-101) after Single or Multiple Oral Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solithromycin - Wikipedia [en.wikipedia.org]

- 3. Metabolism, Excretion, and Mass Balance of Solithromycin in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetic/Pharmacodynamic Evaluation of Solithromycin against Streptococcus pneumoniae Using Data from a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Abt-770: An In-depth Technical Guide on Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-770, a potent matrix metalloproteinase (MMP) inhibitor, has demonstrated significant therapeutic potential. However, its clinical development has been hampered by off-target effects, specifically drug-induced phospholipidosis. Understanding the cellular uptake and distribution of this compound and its metabolites is paramount to mitigating these effects and unlocking the full potential of this class of inhibitors. This technical guide provides a comprehensive overview of the cellular fate of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction

This compound is a hydroxamate-based inhibitor of MMPs, with selectivity for MMP-2 and MMP-9.[1] These enzymes play a critical role in the degradation of the extracellular matrix, a process implicated in various pathological conditions, including cancer metastasis and inflammation.[2][3][4][5] While the primary mechanism of action of this compound is the inhibition of these key enzymes, its journey into and within the cell dictates both its efficacy and its safety profile. A critical aspect of this compound's preclinical profile is its metabolism to a cationic amine metabolite, which has been directly linked to the induction of phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids within cells.[2][6] This guide delves into the specifics of this compound's cellular uptake, its subsequent distribution, and the metabolic transformation that leads to this significant off-target effect.

Cellular Uptake and Distribution of this compound and its Metabolites

While specific quantitative data on the cellular uptake of the parent compound this compound is not extensively available in the public domain, studies have focused on the distribution and effects of its primary amine metabolite.

Tissue Distribution

Research in rat models has indicated that the metabolites of this compound, particularly the cationic amine metabolite, exhibit a higher tissue-to-plasma distribution ratio compared to other MMP inhibitors like ABT-518.[6] This accumulation of drug-related material is particularly prominent in tissues where phospholipidosis is observed.[2][6]

Table 1: Qualitative Tissue Distribution of this compound Metabolites

| Tissue | Relative Metabolite Concentration | Associated Pathology | Reference |

| Various (unspecified) | High | Generalized Phospholipidosis | [2][6] |

Subcellular Distribution and a Tale of Two Compartments

The development of phospholipidosis strongly suggests that the amine metabolite of this compound accumulates within lysosomes. Cationic amphiphilic drugs are known to become protonated and trapped within the acidic environment of lysosomes. This sequestration is a key event preceding the inhibition of lysosomal phospholipases and the subsequent accumulation of phospholipids.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound involves the direct inhibition of matrix metalloproteinases. However, the off-target effects are driven by the physicochemical properties of its metabolite.

This compound and Matrix Metalloproteinase Inhibition

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

- 5. Asset Management | Yokogawa Electric Corporation [yokogawa.com]

- 6. Drug-induced phospholipidosis: are there functional consequences? - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-770: A Dual-Targeting Molecule with Potent Antibiotic and Anti-Enzymatic Activities

An In-depth Technical Guide on the Binding Affinity and Kinetics of ABT-770 as a Ketolide Antibiotic and a Matrix Metalloproteinase Inhibitor

This compound, also known as Cethromycin in its antibiotic context, is a versatile molecule that has demonstrated significant inhibitory activity against two distinct classes of biological targets: the bacterial ribosome and matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound for both target types, intended for researchers, scientists, and drug development professionals.

Section 1: this compound as a Ketolide Antibiotic

This compound is a member of the ketolide class of antibiotics, which are semi-synthetic derivatives of erythromycin. These antibiotics are designed to overcome macrolide resistance in bacteria. This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

Binding Affinity and Kinetics

This compound exhibits a significantly higher binding affinity for the bacterial ribosome compared to earlier macrolides like erythromycin. This enhanced affinity is a key factor in its potent antimicrobial activity, particularly against macrolide-resistant strains.

Quantitative Data Summary: Ribosomal Binding

| Compound | Target Organism | Ribosome Type | Method | Parameter | Value | Reference |

| This compound (Cethromycin) | Haemophilus influenzae | Wild-type | Ribosome binding assay | Binding Affinity | >20-fold tighter than erythromycin | [1] |

| ABT-773 (this compound) | Streptococcus pneumoniae | Wild-type | Radioligand competition assay | Kd | 67-fold lower than erythromycin | [2] |

| ABT-773 (this compound) | Streptococcus pneumoniae | Methylated (Erm-mediated resistance) | Radioligand competition assay | Binding | Able to bind, but with lower affinity than to wild-type | [2] |

| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | KT (low-affinity) | 500 nM | [3] |

| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | KT* (high-affinity) | 8.33 nM | [3] |

| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | koff.T | 0.0082/min | [3] |

Studies on the binding kinetics of cethromycin (this compound) in Haemophilus influenzae have shown that its tight binding is primarily due to a 20-fold slower dissociation rate from the ribosome compared to erythromycin.[1] This prolonged residence time on the target is believed to contribute to its enhanced post-antibiotic effect.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound targets the bacterial ribosome, a key component of the protein synthesis machinery. By binding to the 50S subunit, it physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.

Experimental Protocols

This protocol is adapted from methodologies used to study macrolide-ribosome interactions.

Objective: To determine the dissociation constant (Kd) of this compound for bacterial ribosomes.

Materials:

-

Purified bacterial ribosomes (70S)

-

Radiolabeled [14C]this compound or a suitable radiolabeled macrolide competitor (e.g., [14C]erythromycin)

-

Unlabeled this compound

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl)

-

Microcentrifuge tubes

-

Ultracentrifuge with appropriate rotor (e.g., Beckman TL-45)

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate a fixed concentration of purified ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound in binding buffer. For competition assays, incubate ribosomes with a fixed concentration of a radiolabeled macrolide and varying concentrations of unlabeled this compound.

-

Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[4]

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 2 hours.[4]

-

Carefully remove the supernatant containing the unbound ligand.

-

Resuspend the ribosome pellet and measure the amount of radioactivity associated with it using a scintillation counter.

-

Calculate the amount of bound and free radioligand at each concentration.

-

Determine the Kd by plotting the amount of bound ligand versus the concentration of free ligand and fitting the data to a saturation binding curve. For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Section 2: this compound as a Matrix Metalloproteinase (MMP) Inhibitor

In addition to its antibiotic properties, this compound has been investigated as a potent and selective inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and arthritis.

Binding Affinity and Kinetics

This compound demonstrates high affinity and selectivity for certain MMPs, particularly the gelatinases (MMP-2 and MMP-9), while showing significantly lower affinity for others, such as MMP-1.

Quantitative Data Summary: MMP Inhibition

| Compound | Target MMP | Method | Parameter | Value (nM) | Reference |

| This compound | MMP-1 | Not specified | IC50 | 4600 | [5][6] |

| This compound | MMP-2 | Not specified | IC50 | 3.7 | [5][6] |

| This compound | MMP-9 | Not specified | IC50 | 42 | [5] |

| This compound | MMP-13 | Not specified | IC50 | 120 | [5] |

The development of this compound as an MMP inhibitor was part of a program that evolved from earlier classes of inhibitors.[7] However, its clinical development in this context was hampered by issues related to its metabolism and toxicity, leading to the exploration of related compounds.[8]

Signaling Pathway: MMP Regulation and Inhibition

MMP expression and activity are regulated by complex signaling pathways, often involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB. Pro-inflammatory cytokines can trigger these pathways, leading to increased MMP production. This compound acts by directly binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity and the subsequent degradation of extracellular matrix components.

Experimental Protocols

This protocol is a general method for determining the inhibitory potency (IC50) of compounds against MMPs.

Objective: To measure the IC50 of this compound for a specific MMP.

Materials:

-

Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., a FRET peptide)

-

Assay buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2, and Brij-35)

-

This compound in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the MMP enzyme, and the different concentrations of this compound. Include controls with no inhibitor and no enzyme.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for Mca-Dpa substrates).

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a remarkable compound with potent, albeit distinct, mechanisms of action against both bacterial protein synthesis and matrix metalloproteinase activity. Its high affinity and slow dissociation from the bacterial ribosome underscore its efficacy as a ketolide antibiotic. Concurrently, its selective and potent inhibition of specific MMPs highlights its potential, though not fully realized, as an anti-inflammatory or anti-cancer agent. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and related compounds.

References

- 1. Ribosome affinity and the prolonged molecular postantibiotic effect of cethromycin (ABT-773) in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays

A Note on "Abt-770": The term "this compound" is ambiguous in scientific literature. Publicly available information points to several distinct entities that could be relevant in the context of drug development and cell-based assays. This document provides detailed application notes for three such entities:

-

VX-770 (Ivacaftor): A well-characterized potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

-

miR-770: A microRNA that has been identified as a tumor suppressor in non-small cell lung cancer (NSCLC) through its interaction with the WNT/β-catenin signaling pathway.

-

NBI-1070770: An investigational negative allosteric modulator of the NMDA receptor, referred to as '770 in some contexts, for the treatment of major depressive disorder.

Application Note 1: VX-770 (Ivacaftor) - A CFTR Potentiator

Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis and ion channel modulation.

Introduction: VX-770 (Ivacaftor) is a potent and selective potentiator of the CFTR protein.[1] It directly targets the CFTR channel, increasing its open probability and enhancing chloride ion transport across the cell membrane.[2][3] This has shown therapeutic benefit in cystic fibrosis patients with specific gating mutations in the CFTR gene.[3] This application note provides protocols for cell-based assays to evaluate the potency and mechanism of action of VX-770.

Data Presentation: Potency of VX-770 in Preclinical Models

| Cell Line | CFTR Mutant | Assay Type | Endpoint | VX-770 Potency (EC50) |

| Fisher Rat Thyroid (FRT) | G551D-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 100 nM[4][5] |

| Fisher Rat Thyroid (FRT) | F508del-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 25 nM[1][4][5] |

| Human Bronchial Epithelia (HBE) | G551D/F508del-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 236 nM[2][4] |

| Human Bronchial Epithelia (HBE) | F508del-CFTR homozygous | Ion Transport | Forskolin-stimulated Cl- secretion | 22 nM[5] |

Experimental Protocols

1. Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells

This protocol measures ion transport across a monolayer of polarized epithelial cells, providing a functional readout of CFTR activity.

-

Cell Culture:

-

Ussing Chamber Setup:

-

Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[6][8]

-

Bathe both surfaces with appropriate physiological solutions. A chloride gradient can be imposed by reducing the apical chloride concentration to increase the signal.[8]

-

-

Measurement of CFTR Activity:

-

Measure the baseline short-circuit current (Isc).

-

Inhibit the epithelial sodium channel (ENaC) with an apical application of amiloride.[8]

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.

-

Add VX-770 at various concentrations to the apical chamber to determine its effect on the forskolin-stimulated Isc.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

Record the change in Isc at each step to determine the potency (EC50) of VX-770.